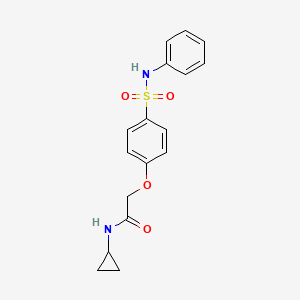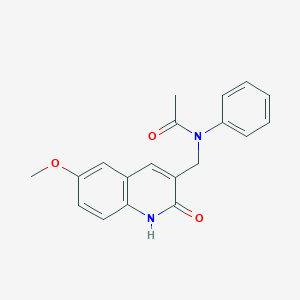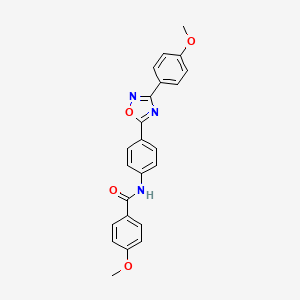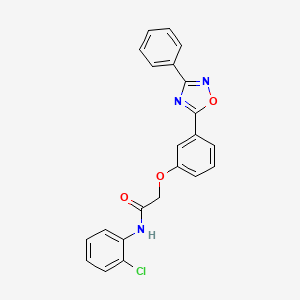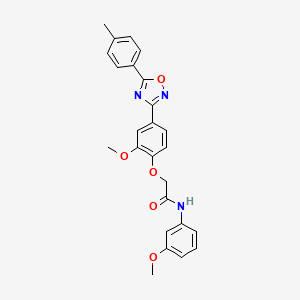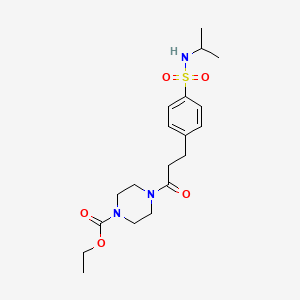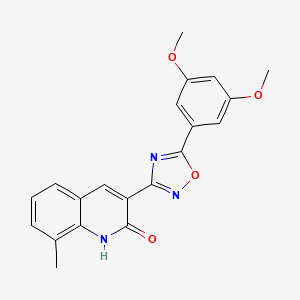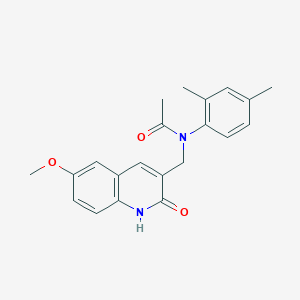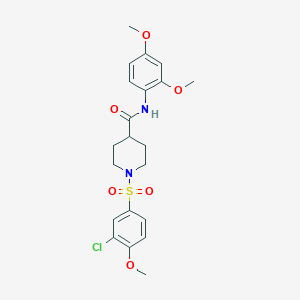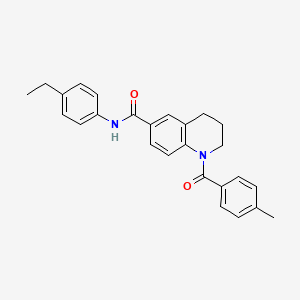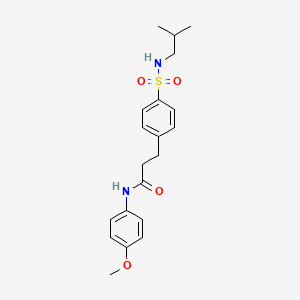
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide, also known as MLN8054, is a chemical compound that has been studied extensively in the field of cancer research. It belongs to the class of small molecule inhibitors that target the Aurora A kinase, an enzyme that plays a crucial role in cell division and proliferation.
Mécanisme D'action
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide inhibits the activity of the Aurora A kinase by binding to its ATP-binding site. This prevents the kinase from phosphorylating its downstream targets, which are involved in cell division and proliferation. 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide also causes abnormal spindle formation and chromosome alignment, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has been shown to have specific effects on cancer cells, including inhibition of cell proliferation, induction of apoptosis, and sensitization to radiation therapy and other chemotherapeutic agents. 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has also been shown to have minimal effects on normal cells, suggesting that it may have a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide as a research tool is its high specificity for the Aurora A kinase, which allows for the study of the kinase's role in cell division and proliferation. However, one limitation of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
Several future directions for research on 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide are possible. One direction is to investigate the potential of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide as a cancer therapeutic agent in clinical trials. Another direction is to study the effects of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide on other cellular processes, such as DNA damage repair and apoptosis. Additionally, the development of new analogs of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide with improved solubility and potency may be a promising avenue for future research.
Méthodes De Synthèse
The synthesis of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of 4-aminophenylsulfamide using tert-butyldimethylsilyl chloride (TBDMS-Cl) to yield 4-(tert-butyldimethylsilyloxy)phenylsulfamide. The next step involves the reaction of the protected amine with 4-methoxybenzyl bromide in the presence of potassium carbonate to yield 4-(4-methoxybenzyl)-N-(4-tert-butyldimethylsilyloxyphenyl)sulfamide. The final step involves the removal of the TBDMS group using tetra-n-butylammonium fluoride (TBAF) to yield 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide.
Applications De Recherche Scientifique
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has been extensively studied for its potential as a cancer therapeutic agent. The Aurora A kinase, the target of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide, is overexpressed in many types of cancer and is associated with poor prognosis. 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has also been shown to sensitize cancer cells to radiation therapy and to other chemotherapeutic agents.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-15(2)14-21-27(24,25)19-11-4-16(5-12-19)6-13-20(23)22-17-7-9-18(26-3)10-8-17/h4-5,7-12,15,21H,6,13-14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVRNCZIHDYVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

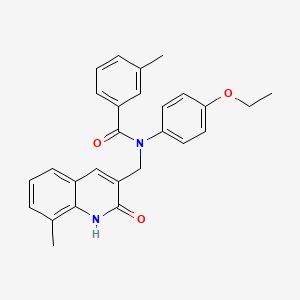
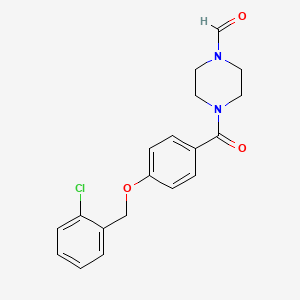
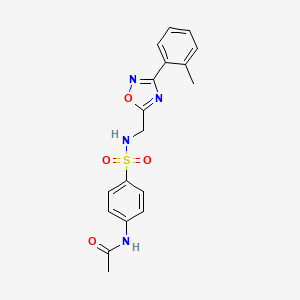
![3,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B7705775.png)
